

Trotabresib pharmacokinetics and pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Trotabresib

CAS No.: 1706738-98-8

Cat. No.: S3469473

[Get Quote](#)

Pharmacokinetic Profile

The pharmacokinetics (PK) of **trotabresib** have been evaluated across several studies, with detailed parameters available from the phase I study CC-90010-ST-001.

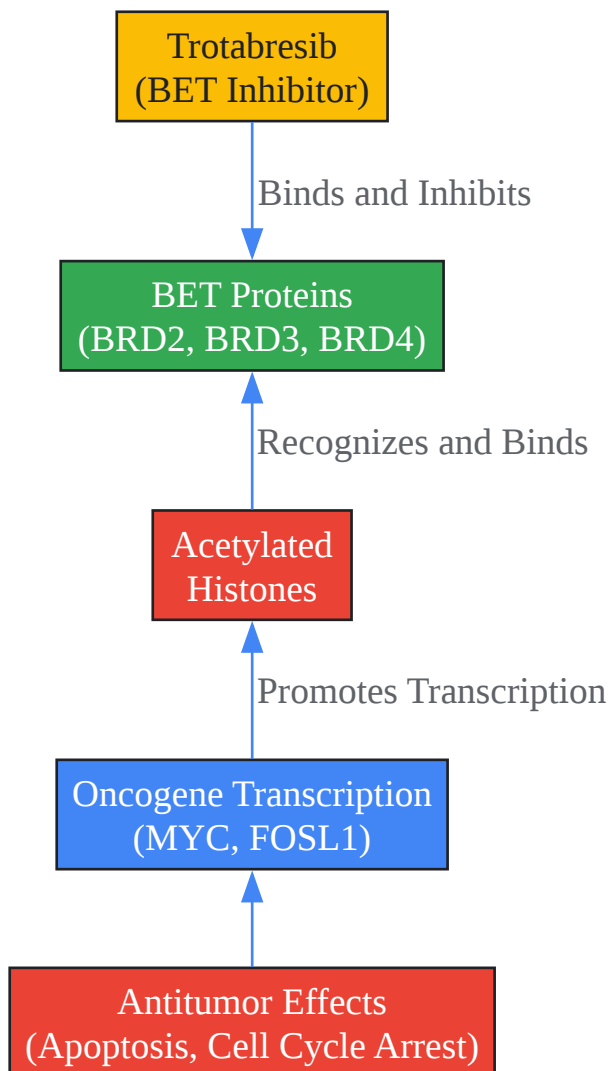
Parameter	Value (Mean)
Dose	45 mg (4 days on/24 days off)
C~max~	374 ng/mL
T~max~	2-4 hours
AUC~0-24h~	1860 h·ng/mL
Effective t~1/2~	~20-24 hours
Food Effect	No clinically relevant impact [1] [2].

A pivotal "window-of-opportunity" study (CC-90010-GBM-001) provided direct evidence of **trotabresib**'s brain penetration. In patients with recurrent high-grade glioma who received **trotabresib** before salvage surgery, the drug was detectable in resected brain tumor tissue. The **mean concentration ratio between**

brain tumor tissue and plasma was 0.84, with an estimated unbound partition coefficient ($K_{p,uu}$) of 0.37, indicating notable penetration of the blood-brain-tumor barrier [3] [4].

Pharmacodynamic Profile & Mechanism

Trotabresib exerts its effects by potently and reversibly binding to BET proteins, thereby disrupting their interaction with acetylated histones and leading to the downregulation of key oncogenes.



[Click to download full resolution via product page](#)

*Simplified pathway of BET inhibition by **trotabresib**, leading to suppression of oncogene transcription.*

Key pharmacodynamic (PD) evidence includes:

- **Blood-based PD:** A strong, dose-dependent reduction in the mRNA expression of **CCR1** (C-C Chemokine Receptor Type 1) in whole blood, confirming systemic target engagement [1] [5].
- **Tumor-based PD:** Modulation of pharmacodynamic markers was observed in resected brain tumor tissue, including downregulation of **MYC** and **FOSL1**, which are key drivers of cell proliferation and survival [3] [5].
- **Combination Rationale:** Preclinical data shows that **trotabresib** downregulates **MGMT** expression, which may help overcome resistance to temozolomide in glioblastoma [6].

Clinical Trial Efficacy & Safety

Trotabresib has shown encouraging antitumor activity and a manageable safety profile in heavily pretreated patients.

Tumor Type	Efficacy Findings	Safety Findings (Most Common Grade 3/4 TRAEs)
Advanced Solid Tumors (N=69, Part A)	Clinical Benefit Rate (SD \geq 4 mos): 17.4%. Durable stable disease observed, with some patients on treatment for >2 years [1] [2].	Thrombocytopenia, anemia, neutropenia, elevated transaminases [1] [2].
Relapsed/Refractory DLBCL (N=23, Part B)	Objective Response Rate: 13.0% [1] [2].	Thrombocytopenia (78%), anemia (26%), neutropenia (26%) [1] [2].
High-Grade Glioma (Recurrent) (N=20)	6-month PFS: 12%. Two patients remained on treatment with stable disease at cycles 25 and 30 [3].	Thrombocytopenia was the most frequent grade 3/4 event during maintenance [3].
Newly Diagnosed GBM (Combination) (N=32)	RP2D of trotabresib established at 30 mg in combination with TMZ+RT. 6-month PFS: 57.8% (adjuvant) and 69.2% (concomitant) [6].	Combination was well tolerated; most TRAEs were mild or moderate [6].

Experimental Protocols for Key Assessments

For researchers, the methodologies from key clinical studies provide a template for experimental design.

1. Clinical PK and Tissue Penetration Study (Window-of-Opportunity) [3] [4]

- **Study Design:** Phase I, NCT04047303.
- **Dosing:** Patients received **trotabresib 30 mg/day on Days 1-4** prior to scheduled salvage resection.
- **Sample Collection:** Blood samples for plasma PK; tumor tissue samples collected during surgery (6-24 hours after the last dose).
- **Bioanalysis:** Drug concentrations in plasma and brain tumor tissue homogenate were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Data Analysis:** Non-compartmental analysis for PK parameters. The brain tumor tissue-to-plasma ratio and unbound partition coefficient ($K_{p,uu}$) were calculated.

2. Blood-Based Pharmacodynamics [1] [5]

- **Biomarker:** **CCR1 mRNA expression** as a surrogate for target engagement.
- **Sample Collection:** Peripheral whole blood samples collected pre-dose and at specified timepoints post-dose.
- **Methodology:** RNA isolation followed by **quantitative reverse transcription polymerase chain reaction (RT-qPCR)**.
- **Analysis:** Fold-change in CCR1 mRNA levels relative to pre-dose baseline was calculated.

Future Research Directions

Current evidence supports the continued development of **trotabresib**, particularly through combination strategies.

- **Ongoing Trials:** A phase Ib/II study (NCT04324840) is investigating **trotabresib** combined with adjuvant temozolomide and concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma [3] [6].
- **Novel Combinations:** Emerging preclinical evidence suggests that rapid upregulation of **FGFR1** is a key resistance mechanism to BET inhibition in glioblastoma. Co-targeting BET and FGFR1 demonstrates strong synergistic antitumor effects in vitro and in vivo, presenting a promising avenue for future clinical exploration [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. BET inhibitor trotabresib in heavily pretreated patients with ... [pmc.ncbi.nlm.nih.gov]
2. BET inhibitor trotabresib in heavily pretreated patients with ... [nature.com]
3. Trotabresib, an oral potent bromodomain and extraterminal ... [pmc.ncbi.nlm.nih.gov]
4. Trotabresib, an oral potent bromodomain and extraterminal ... [pubmed.ncbi.nlm.nih.gov]
5. Targeting the bromodomain and extra-terminal domain (BET ... [cancercommunity.nature.com]
6. Trotabresib (CC-90010) in combination with adjuvant ... [pmc.ncbi.nlm.nih.gov]
7. RAPID resistance to BET inhibitors is mediated by FGFR1 ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Trotabresib pharmacokinetics and pharmacodynamics].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b3469473#trotabresib-pharmacokinetics-and-pharmacodynamics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com